molecular formula C13H18ClNO3 B14359074 N-(3-Chloro-4,5-diethoxyphenyl)propanamide CAS No. 90256-96-5

N-(3-Chloro-4,5-diethoxyphenyl)propanamide

Cat. No.: B14359074
CAS No.: 90256-96-5
M. Wt: 271.74 g/mol
InChI Key: ORNPEAHTQBSJJD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring substituted with chlorine and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)propanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-4,5-diethoxyaniline+Propanoyl chlorideThis compound+HCl\text{3-Chloro-4,5-diethoxyaniline} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4,5-diethoxyaniline+Propanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: It may be utilized in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and selectivity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

N-(3-Chloro-4,5-diethoxyphenyl)propanamide can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)propanamide: Lacks the chlorine and ethoxy groups, which may result in different chemical reactivity and biological activity.

    N-(3-Chloro-4-methoxyphenyl)propanamide: Contains a methoxy group instead of ethoxy, potentially affecting its solubility and interaction with biological targets.

    N-(3-Chloro-4,5-dimethoxyphenyl)propanamide: Has methoxy groups instead of ethoxy, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90256-96-5

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)propanamide

InChI

InChI=1S/C13H18ClNO3/c1-4-12(16)15-9-7-10(14)13(18-6-3)11(8-9)17-5-2/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

ORNPEAHTQBSJJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC

Origin of Product

United States

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